
2-(1,3,3-Trimethylindolin-2-ylidene)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3,3-Trimethylindolin-2-ylidene)acetonitrile is an organic compound that belongs to the class of indoline derivatives It is characterized by the presence of a nitrile group attached to an indoline ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3,3-Trimethylindolin-2-ylidene)acetonitrile typically involves the reaction of 1,3,3-trimethylindoline with a suitable nitrile source under specific reaction conditions. One common method involves the use of acetonitrile as the nitrile source and a base such as sodium hydride to facilitate the reaction. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3,3-Trimethylindolin-2-ylidene)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.
Applications De Recherche Scientifique
2-(1,3,3-Trimethylindolin-2-ylidene)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(1,3,3-Trimethylindolin-2-ylidene)acetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biological pathways and the exertion of therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,3-Trimethylindoline: A precursor in the synthesis of 2-(1,3,3-Trimethylindolin-2-ylidene)acetonitrile.
2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde: Another indoline derivative with similar chemical properties.
1,3,3-Trimethyl-2-methyleneindoline: A related compound with a methylene group instead of a nitrile group.
Uniqueness
This compound is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H14N2 |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
(2E)-2-(1,3,3-trimethylindol-2-ylidene)acetonitrile |
InChI |
InChI=1S/C13H14N2/c1-13(2)10-6-4-5-7-11(10)15(3)12(13)8-9-14/h4-8H,1-3H3/b12-8+ |
Clé InChI |
YHLXEOYWHMTKHQ-XYOKQWHBSA-N |
SMILES isomérique |
CC\1(C2=CC=CC=C2N(/C1=C/C#N)C)C |
SMILES canonique |
CC1(C2=CC=CC=C2N(C1=CC#N)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13148240.png)
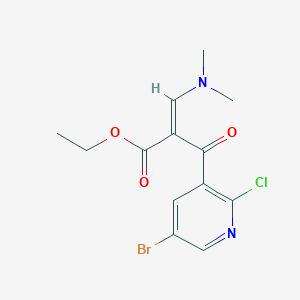
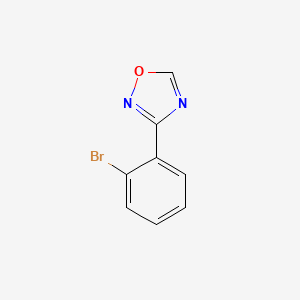

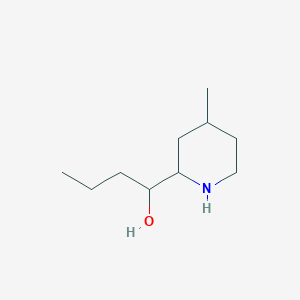


![Cytidine5'-(trihydrogendiphosphate),P'-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]ester,diammoniumsalt](/img/structure/B13148289.png)

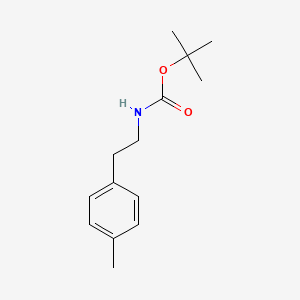
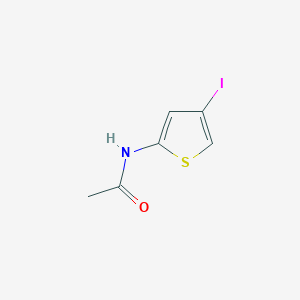

![azane;[(2R)-2-hydroxy-3-[hydroxy-[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13148317.png)
